molecular formula C19H28N4OS B6048434 N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

Numéro de catalogue B6048434
Poids moléculaire: 360.5 g/mol
Clé InChI: HVZLYOFSDVZREJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. The compound was initially developed as a mitochondrial-targeted agent and has since been investigated for its potential in cancer treatment.

Mécanisme D'action

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide targets the tricarboxylic acid (TCA) cycle, a metabolic pathway that plays a crucial role in energy production in cells. By inhibiting the TCA cycle, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide disrupts mitochondrial metabolism, leading to the accumulation of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells. The compound has been shown to selectively target cancer cells, sparing normal cells, making it a potentially effective anticancer agent.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the accumulation of ROS, leading to oxidative stress and ultimately apoptosis. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to inhibit the TCA cycle and disrupt mitochondrial metabolism, leading to decreased ATP production and cell death. The compound has also been shown to inhibit the activity of key enzymes involved in cancer cell metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been extensively studied for its anticancer properties, with a large body of literature available for reference. However, there are also limitations to using N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide in lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to administer to cells in vitro. Additionally, the compound has a relatively short half-life, requiring frequent dosing in animal models.

Orientations Futures

There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. One potential area of investigation is the development of combination therapies using N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide and other anticancer agents. The compound has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide in clinical settings. Finally, there is a need for more research on the mechanism of action of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, particularly its effects on cancer cell metabolism and the TCA cycle.

Méthodes De Synthèse

The synthesis of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves the reaction of 2-aminothiazole with 1-cycloheptylpiperidine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. The synthesis process is relatively simple and efficient, making N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide a viable candidate for large-scale production.

Applications De Recherche Scientifique

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by disrupting mitochondrial metabolism, leading to apoptosis. N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been tested in a variety of cancer types, including pancreatic cancer, acute myeloid leukemia, and lymphoma, and has shown promising results in preclinical and clinical studies.

Propriétés

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c24-18(12-16-14-23-10-11-25-19(23)21-16)20-15-6-5-9-22(13-15)17-7-3-1-2-4-8-17/h10-11,14-15,17H,1-9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZLYOFSDVZREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)CC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.